molecular formula C12H9ClN2O2 B180908 Phenyl (2-chloropyridin-4-yl)carbamate CAS No. 76947-86-9

Phenyl (2-chloropyridin-4-yl)carbamate

Cat. No. B180908
CAS RN: 76947-86-9
M. Wt: 248.66 g/mol
InChI Key: RNXPUILJELVPAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl (2-chloropyridin-4-yl)carbamate, also known as CPT-11, is a chemical compound that has gained significant attention in the field of cancer research due to its potent anti-tumor effects. It was first synthesized in the 1960s and has since been extensively studied for its potential therapeutic applications.

Mechanism Of Action

Phenyl (2-chloropyridin-4-yl)carbamate exerts its anti-tumor effects by inhibiting the activity of topoisomerase I, an enzyme that is involved in DNA replication. By inhibiting this enzyme, Phenyl (2-chloropyridin-4-yl)carbamate prevents the replication of cancer cells, ultimately leading to their death.

Biochemical And Physiological Effects

Phenyl (2-chloropyridin-4-yl)carbamate has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply. Additionally, Phenyl (2-chloropyridin-4-yl)carbamate has been shown to modulate the immune system, leading to enhanced anti-tumor activity.

Advantages And Limitations For Lab Experiments

One advantage of Phenyl (2-chloropyridin-4-yl)carbamate in lab experiments is its potent anti-tumor effects, which make it a valuable tool for studying cancer biology. However, one limitation of Phenyl (2-chloropyridin-4-yl)carbamate is its potential toxicity, which can make it difficult to use in certain experimental settings.

Future Directions

There are a number of future directions for research on Phenyl (2-chloropyridin-4-yl)carbamate. One area of focus is the development of new formulations and delivery methods that can improve its efficacy and reduce its toxicity. Another area of focus is the identification of biomarkers that can predict patient response to Phenyl (2-chloropyridin-4-yl)carbamate, which could help to personalize treatment strategies. Finally, there is ongoing research into the use of Phenyl (2-chloropyridin-4-yl)carbamate in combination with other drugs or therapies, which could lead to improved treatment outcomes for cancer patients.

Scientific Research Applications

Phenyl (2-chloropyridin-4-yl)carbamate has been extensively studied for its anti-tumor effects, particularly in the treatment of colorectal cancer. It has also shown promise in the treatment of other types of cancer, such as lung, breast, and ovarian cancer. In addition to its anti-tumor effects, Phenyl (2-chloropyridin-4-yl)carbamate has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

CAS RN

76947-86-9

Product Name

Phenyl (2-chloropyridin-4-yl)carbamate

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

phenyl N-(2-chloropyridin-4-yl)carbamate

InChI

InChI=1S/C12H9ClN2O2/c13-11-8-9(6-7-14-11)15-12(16)17-10-4-2-1-3-5-10/h1-8H,(H,14,15,16)

InChI Key

RNXPUILJELVPAS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC(=NC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC(=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a dry nitrogen atmosphere a solution of 12.0 ml (0.096 mole) of phenyl chloroformate in 300 ml of methylene chloride was added dropwise to a cold (0° C.) stirred solution of 10.2 g (0.079 mole) of 4-amino-2-chloropyridine and 16.5 ml (0.12 mole) of triethylamine in 300 ml of methylene chloride. After complete addition the reaction mixture was allowed to come to room temperature and stirred at room temperature for approximately 18 hours. The mixture was washed with three 100 ml portions of water followed by 100 ml of an aqueous saturated sodium chloride solution. The washed mixture was dried over anhydrous magnesium sulfate and filtered. The filtrate was subjected to column chromatography on silica gel, eluted with acetone:methylene chloride (4:96), to yield 7.4 g of phenyl N-(2-chloro-4-pyridinyl)carbamate as a solid.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
16.5 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

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